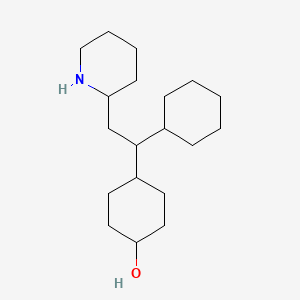

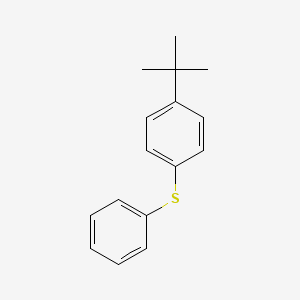

![molecular formula C₁₅H₁₂N₂O₂ B1141262 5H-二苯并[b,d]氮杂卓-6,7-二酮,5-甲基,7-肟 CAS No. 209984-31-6](/img/structure/B1141262.png)

5H-二苯并[b,d]氮杂卓-6,7-二酮,5-甲基,7-肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

A novel method for the synthesis of 5H-dibenz[b,f]azepine derivatives has been developed, highlighting the versatility and efficiency of these processes. One approach involves the palladium-catalyzed homocoupling of benzamides via ortho-selective double C-H bond activation, leading to the formation of 5H-dibenzo[c,e]azepine-5,7(6H)-diones in satisfactory to excellent yields in one pot (Kondapalli, Yu, Yamamoto, & Bao, 2017). Another innovative process for the synthesis of 5H-dibenz[b,f]azepine involves reflux with triphosgene in toluene, followed by bromination and dehydrobromination, concluding with the removal of the chloroformyl group (Ying-qi, 2008).

Molecular Structure Analysis

The crystal structure and spectral studies of 5-methyl-5H-dibenzo[b,f]azepine and its derivatives reveal that the azepine ring adopts a boat conformation. Detailed analysis using single crystal X-ray diffraction method, alongside Hirshfeld surfaces computational method, provides insight into the molecular conformation and interaction patterns within these compounds (Shankar, Manjunath, Kumar, Pampa, Sadashiva, & Lokanath, 2014).

Chemical Reactions and Properties

The chemical reactions and properties of 5H-dibenz[b,f]azepines include a variety of skeletal reorganization processes accompanied by hydrogen transfers. Metastable ion studies, exact mass measurements, and deuterated analogues have been utilized to investigate the electron impact induced fragmentation patterns of these compounds, revealing complex mechanisms of action (Al-Showaier, Hallberg, Schram, & Martin, 1986).

Physical Properties Analysis

The physical properties of 5H-dibenz[b,f]azepine derivatives have been characterized through various methods, including FT-IR and NMR spectroscopy. These studies provide valuable information on the conformational dynamics and stability of these compounds in different environments, contributing to a deeper understanding of their behavior and potential applications (Osman, Mohammad, Yeap, & Adam, 2011).

Chemical Properties Analysis

The antioxidant properties of novel 5H-dibenz[b,f]azepine derivatives have been evaluated in various in vitro model systems, demonstrating their potential as therapeutic agents. These compounds exhibit significant scavenging effects on free radicals and inhibition of lipid peroxidation, highlighting their chemical reactivity and potential benefits in medical and pharmaceutical research (Vijay Kumar & Naik, 2010).

科学研究应用

抗炎和镇痛活性

研究表明,5H-二苯并氮杂卓的衍生物在啮齿动物模型中表现出显着的抗炎和镇痛活性。例如,特定的衍生物已显示出抑制小鼠的诱导性水肿和扭体反射,其活性与吲哚美辛和苯丁唑酸等标准药物相当。这些化合物在啮齿动物模型中还表现出抗关节炎和抗痛风活性,表明它们在治疗炎症性疾病方面的潜力(Hall et al., 1990)。

合成和化学性质

5H-二苯并氮杂卓衍生物的合成和化学性质已得到广泛研究。已经开发了诸如钯催化的双 C-H 键活化等技术来合成 5H-二苯并[c,e]氮杂卓-5,7(6H)-二酮,展示了这些化合物从简单前体中化学多功能性和可及性(Kondapalli et al., 2017)。此外,对氧化消除反应的研究提供了对 5H-二苯并氮杂卓的合成、性质和反应的见解,突出了它们的热力学稳定性和化学反应性(Kreher & Gerhardt, 1981)。

抗氧化性质

已经合成并评估了新型 5H-二苯并氮杂卓衍生物在各种体外模型中的抗氧化特性。这些研究表明,某些含有氨基苯酚和取代氨基苯酚的衍生物表现出显着的抗氧化活性,表明它们在对抗氧化应激相关疾病中具有潜在用途(Vijay Kumar & Naik, 2010)。

抗癌活性

已经设计并合成了含有 1,3,4-恶二唑单元的 5H-二苯并[b,e]氮杂卓衍生物,其中一些对癌细胞系(如 OVCAR-3)表现出有效的抗增殖作用。这些发现表明这些化合物在开发新的抗癌疗法中的潜在应用(He et al., 2018)。

降脂活性

研究还探讨了 6,7-二氢-5H-二苯并[c,e]氮杂卓的 6-取代衍生物的降脂活性,证明了它们在降低啮齿动物中胆固醇和甘油三酯水平方面的有效性。这些研究表明这些化合物在治疗脂质代谢紊乱方面的潜力(Hall, Murthy, & Wyrick, 1986)。

作用机制

安全和危害

属性

IUPAC Name |

(7Z)-7-hydroxyimino-5-methylbenzo[d][1]benzazepin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O2/c1-17-13-9-5-4-7-11(13)10-6-2-3-8-12(10)14(16-19)15(17)18/h2-9,19H,1H3/b16-14- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVRCJTODZXUHRW-PEZBUJJGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C3=CC=CC=C3C(=NO)C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2C3=CC=CC=C3/C(=N/O)/C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

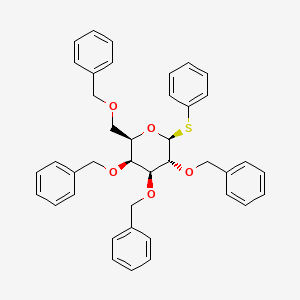

![5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B1141182.png)

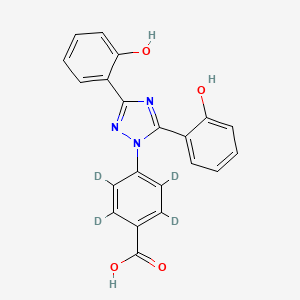

![Benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate](/img/structure/B1141187.png)

![5-Hydroxy-2-[1-methyl-1-[[benzylcarbamoyl]amino]ethyl]-6-methoxypyrimidine-4-carboxylic Acid Methyl Ester-d3](/img/structure/B1141189.png)

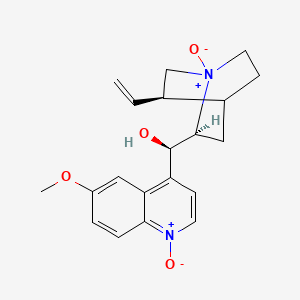

![(1R,9S,12S,13S,14S,17S,21R,23R,24R,25S,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B1141202.png)